N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Brand Name:
Vulcanchem
CAS No.:
908259-42-7
VCID:
VC21145304
InChI:
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1
SMILES:
CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N
Molecular Formula:
C17H21N3O3
Molecular Weight:
315.37 g/mol
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
CAS No.: 908259-42-7
Cat. No.: VC21145304
Molecular Formula: C17H21N3O3
Molecular Weight: 315.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908259-42-7 |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 315.37 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
| Standard InChI Key | FVRHYUFGRVBYDA-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N |
| SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N |
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